molecular formula C9H9ClO2 B089491 2-Phenoxypropionyl chloride CAS No. 122-35-0

2-Phenoxypropionyl chloride

Cat. No. B089491
CAS RN: 122-35-0
M. Wt: 184.62 g/mol
InChI Key: BDSSZTXPZHIYHM-UHFFFAOYSA-N
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Description

2-Phenoxypropionyl chloride is a chemical compound with the CAS Number: 122-35-0 and Molecular Weight: 184.62 . It is also known by its IUPAC Name as 2-phenoxypropanoyl chloride .


Synthesis Analysis

The synthesis of 2-Phenoxypropionyl chloride involves the reaction of Phenoxypropionic acid with thionyl chloride . The Phenoxypropionic acid (249.0 g, 1.50 mol) is dissolved in four equivalents of thionyl chloride (438.0 ml, 6.0 mol) and heated to reflux until the HCl evolution has ceased. The solution is then cooled to room temperature and concentrated under reduced pressure to give 281.0 g (100% yield) of phenoxypropionyl chloride as a brown oil which solidifies on cooling .


Molecular Structure Analysis

The molecular structure of 2-Phenoxypropionyl chloride is represented by the formula C9H9ClO2 . The InChI key for this compound is BDSSZTXPZHIYHM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Phenoxypropionyl chloride is a liquid at 20 degrees Celsius . . It is sensitive to moisture .

Scientific Research Applications

Synthesis of N-substituted Anthranilamide Esters

2-Phenoxypropionyl chloride is used in the synthesis of N-substituted anthranilamide esters . These esters have been evaluated for their ability to inhibit the in vitro aggregation by washed human platelets induced by adenosine 5′-diphosphate . This makes them potential candidates for the treatment and prevention of cardiovascular diseases .

ADP Inhibitor in Platelets

The compound has been found to be effective as an ADP inhibitor in platelets . This is particularly important in the context of thrombotic events associated with relevant cardiovascular diseases .

Role in Antiplatelet Activity

2-Phenoxypropionyl chloride has been used in the synthesis of compounds that have shown significant antiplatelet activity . This is crucial in the prevention of myocardial infarction, stroke, and death in patients at high risk for occlusive vascular events .

Caco-2 Cell Permeability

The compound has been used in research related to Caco-2 cell permeability . This is important in the study of drug absorption in the human body .

Synthesis of 5-Hydroxyanthranilic Acid Derivatives

2-Phenoxypropionyl chloride is used in the synthesis of 5-hydroxyanthranilic acid derivatives . These derivatives have been studied for their inhibitory effect against ADP .

Chemical Industry

2-Phenoxypropionyl chloride is commercially available and used in various applications in the chemical industry . Its properties such as purity, molecular formula, physical state, and others make it suitable for a range of uses .

Safety And Hazards

2-Phenoxypropionyl chloride is classified as corrosive to metals, Category 1, and causes severe skin burns and eye damage, Sub-category 1C . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

2-phenoxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSSZTXPZHIYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870477
Record name Propanoyl chloride, 2-phenoxy-
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Phenoxypropionyl chloride

CAS RN

122-35-0
Record name 2-Phenoxypropanoyl chloride
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Record name 2-Phenoxypropanoyl chloride
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Record name 2-Phenoxypropionyl chloride
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Record name Propanoyl chloride, 2-phenoxy-
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Record name 2-phenoxypropionyl chloride
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Record name 2-PHENOXYPROPANOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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